molecular formula C9H13N3O B13070049 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one

Cat. No.: B13070049
M. Wt: 179.22 g/mol
InChI Key: SEIDIAKMIAKYLN-GQCTYLIASA-N
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Description

3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both an imidazole ring and a dimethylamino group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dimethylamino Group: This can be done via nucleophilic substitution reactions where a dimethylamine is introduced to a suitable precursor.

    Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the prop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the prop-2-en-1-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities and potential therapeutic effects.

Medicine

Medicinal chemistry research might explore this compound for its potential as a drug candidate, particularly for its interactions with biological targets.

Industry

In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group might enhance the compound’s ability to cross cell membranes or interact with specific proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the dimethylamino group.

    3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but has a phenyl group instead of an imidazole ring.

Uniqueness

3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the combination of the imidazole ring and the dimethylamino group, which might confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylimidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H13N3O/c1-11(2)6-4-8(13)9-10-5-7-12(9)3/h4-7H,1-3H3/b6-4+

InChI Key

SEIDIAKMIAKYLN-GQCTYLIASA-N

Isomeric SMILES

CN1C=CN=C1C(=O)/C=C/N(C)C

Canonical SMILES

CN1C=CN=C1C(=O)C=CN(C)C

Origin of Product

United States

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